molecular formula C8H9F2IN2O2 B2754897 Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate CAS No. 2226182-48-3

Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate

Cat. No.: B2754897
CAS No.: 2226182-48-3
M. Wt: 330.073
InChI Key: JBUOFTCVTGFHEN-UHFFFAOYSA-N
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Description

Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an ethyl ester group, a difluoroethyl group, and an iodine atom attached to the pyrazole ring. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds.

Preparation Methods

The synthesis of Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the difluoroethylation of pyrazole derivatives using hypervalent iodine reagents. The reaction typically proceeds via a ligand coupling mechanism, where the difluoroethyl group is introduced to the pyrazole ring . Industrial production methods may involve the use of transition-metal catalyzed cross-coupling reactions or radical fluoroalkylation of unsaturated systems .

Chemical Reactions Analysis

Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The iodine atom can participate in various biochemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-2-15-8(14)5-3-7(11)13(12-5)4-6(9)10/h3,6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUOFTCVTGFHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)I)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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